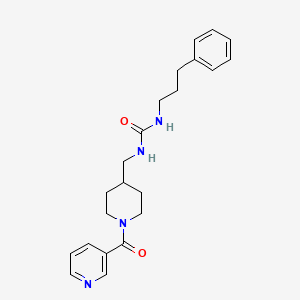

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Description

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by a nicotinoylpiperidinylmethyl group and a 3-phenylpropyl chain. The compound’s synthesis likely involves coupling a nicotinoylpiperidine intermediate with a 3-phenylpropyl isocyanate or carbamate precursor, analogous to methods described for related ureas .

Properties

IUPAC Name |

1-(3-phenylpropyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c27-21(20-9-5-12-23-17-20)26-14-10-19(11-15-26)16-25-22(28)24-13-4-8-18-6-2-1-3-7-18/h1-3,5-7,9,12,17,19H,4,8,10-11,13-16H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGNDKUKUPYYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

Formation of the Nicotinoylpiperidine Intermediate: This step could involve the reaction of nicotinic acid with piperidine under specific conditions to form the nicotinoylpiperidine intermediate.

Coupling with Phenylpropyl Isocyanate: The intermediate is then reacted with phenylpropyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea may undergo various chemical reactions, including:

Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions might be used to modify the functional groups within the compound.

Substitution: The compound could undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of urea, including those similar to 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Screening

A study synthesized a series of urea derivatives and tested them against the National Cancer Institute (NCI)-60 human cancer cell lines. Among these, compounds with structural similarities to this compound demonstrated promising results, particularly against melanoma and renal cancer cell lines. Notably, some compounds achieved mean growth inhibition values exceeding 70% at a concentration of 10 µM .

Neuropharmacology

The structural features of this compound suggest potential applications in neuropharmacology due to its piperidine moiety, which is known to interact with neurotransmitter systems.

Case Study: Nicotinic Receptor Modulation

Research indicates that compounds containing nicotinoyl groups can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. The ability to selectively target these receptors may lead to therapeutic strategies for conditions like Alzheimer's disease .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. The introduction of various substituents on the phenyl or piperidine rings can lead to compounds with improved potency and selectivity.

Data Table: Summary of Synthesized Derivatives

Mechanism of Action

The mechanism of action for 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, modulating biological pathways, or altering cellular functions. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Key Urea Derivatives and Their Properties

Pharmacological Insights

- Cardiac Myosin Activation: Compound 14 (tetrahydropyran substituent) showed superior cardiac myosin ATPase activation (81.4%) compared to Compound 21 (morpholine substituent, 44.0%), highlighting the impact of substituent bulk and polarity on target engagement . The nicotinoylpiperidinylmethyl group in the target compound may enhance binding affinity due to its aromatic pyridine ring and piperidine’s conformational flexibility. Selectivity: Both Compounds 14 and 21 exhibited specificity for cardiac myosin over skeletal or smooth muscle isoforms, suggesting that the 3-phenylpropylurea scaffold is critical for selective activity .

- Structural Modifications: Tetrahydropyran vs. Morpholine vs. Piperazine: The morpholine moiety in Compound 21 and the phenylpiperazine group in ’s compound demonstrate how heterocyclic substituents modulate pharmacokinetics. Piperazine derivatives often enhance blood-brain barrier penetration, whereas morpholine may improve aqueous solubility .

Biological Activity

Overview of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

This compound is a synthetic compound that belongs to the class of urea derivatives. Its structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS), due to the presence of both nicotinoyl and piperidine moieties.

Biological Activity

Mechanism of Action:

The biological activity of this compound is likely influenced by its ability to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders. The piperidine ring may enhance lipophilicity, facilitating CNS penetration.

Potential Pharmacological Effects:

- Cognitive Enhancement: Compounds similar to this structure have been studied for their potential to enhance cognitive function and memory, particularly in models of Alzheimer's disease.

- Neuroprotection: There is evidence that nicotinic compounds can exert neuroprotective effects, possibly through anti-inflammatory mechanisms and modulation of neurotransmitter release.

- Analgesic Properties: Some urea derivatives exhibit analgesic effects, which could be relevant for pain management therapies.

Case Studies and Experimental Data

-

Cognitive Function Studies:

- Research has shown that compounds targeting nAChRs can improve cognitive deficits in animal models. For instance, studies involving similar piperidine-based compounds have reported enhanced memory retention in rodents subjected to memory impairment protocols.

-

Neuroprotection Research:

- A study published in the Journal of Neurochemistry highlighted that certain nicotinic receptor agonists can reduce neuronal apoptosis in models of neurodegenerative diseases, suggesting a potential protective role for compounds like this compound.

-

Analgesic Activity:

- In pain model studies, urea derivatives have shown promise as analgesics. For example, a recent investigation indicated that specific urea compounds could modulate pain pathways effectively, potentially offering new avenues for pain relief therapies.

Data Table: Comparative Biological Activities of Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, and what purification methods ensure high yield and purity?

- Methodological Answer : The synthesis typically involves coupling nicotinoylpiperidine derivatives with 3-phenylpropylurea precursors. Key steps include amide bond formation and urea linkage assembly. For purification, column chromatography with gradient elution (e.g., ethyl acetate/hexane) is effective. Advanced purification techniques like preparative HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance purity. Structural confirmation requires spectroscopic validation (e.g., H/C NMR, IR) . Computational reaction path searches (e.g., quantum chemical calculations) may optimize reaction conditions and reduce trial-and-error approaches .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine multiple analytical methods:

- NMR Spectroscopy : Analyze H and C spectra to confirm the presence of nicotinoyl, piperidinyl, and phenylpropyl moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity.

- X-ray Crystallography : If crystals are obtainable, this provides definitive stereochemical data .

Q. What preliminary biological activities have been observed in urea derivatives structurally similar to this compound?

- Methodological Answer : Urea derivatives with aromatic and heterocyclic substituents, such as 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride, exhibit inhibitory activity against aminopeptidase N—an enzyme implicated in tumor progression . To assess potential bioactivity, researchers should conduct enzyme inhibition assays (e.g., fluorometric or colorimetric methods) and compare results with structurally related compounds.

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Employ quantum mechanical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method can identify energetically favorable pathways. Coupling computational predictions with high-throughput screening (e.g., varying catalysts, solvents) minimizes experimental iterations. ICReDD’s integrated computational-experimental framework exemplifies this approach, enabling rapid optimization of reaction conditions .

Q. What strategies address discrepancies in biological activity data across studies on structurally related urea derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., enzyme source, pH, temperature). Standardize protocols using validated reference inhibitors and replicate experiments across independent labs. Meta-analyses of structure-activity relationship (SAR) data can identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring) that modulate activity. For example, modifications to the piperidine or phenylpropyl groups in related compounds significantly alter binding affinity .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining reaction efficiency?

- Methodological Answer : Focus on:

- Mixing Efficiency : Use segmented flow reactors to enhance mass transfer in biphasic reactions.

- Temperature Control : Jacketed reactors with precise thermoregulation prevent side reactions.

- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported palladium) enable reuse and reduce costs.

Refer to CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for methodologies to balance scalability and yield .

Q. How does modifying the piperidine or phenylpropyl groups impact the compound’s enzyme inhibitory activity?

- Methodological Answer : Systematic SAR studies reveal that:

- Piperidine Modifications : Introducing electron-donating groups (e.g., methyl) enhances steric hindrance, potentially reducing off-target interactions.

- Phenylpropyl Chain Adjustments : Lengthening the alkyl chain improves hydrophobic interactions with enzyme pockets, as seen in analogs like N-[3-(9H-carbazol-9-yl)propyl]-N'-(3,4-dichlorophenyl)urea .

Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.